molecular formula C7H9NO2 B1357080 2-(Pyridin-2-yloxy)ethanol CAS No. 56446-64-1

2-(Pyridin-2-yloxy)ethanol

Cat. No.: B1357080
CAS No.: 56446-64-1
M. Wt: 139.15 g/mol
InChI Key: RKBOVIXFWKGJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-2-yloxy)ethanol is a heterocyclic compound featuring a pyridine ring linked via an ether oxygen to an ethanol moiety. Structurally, the pyridine ring is substituted at the 2-position with an oxyethyl alcohol group (-OCH₂CH₂OH). This compound is of interest in synthetic chemistry due to its versatility as a building block for pharmaceuticals, agrochemicals, and fluorinated imaging agents .

Properties

IUPAC Name

2-pyridin-2-yloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBOVIXFWKGJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480880
Record name 2-(2-hydroxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56446-64-1
Record name 2-(2-hydroxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Pyridin-2-yloxy)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-hydroxypyridine with ethylene oxide under basic conditions. The reaction typically proceeds as follows: [ \text{C}_5\text{H}_4\text{N}\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_5\text{H}_4\text{N}\text{OCH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-yloxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

    Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Pyridine-2-carboxylic acid.

    Substitution: Various substituted pyridine derivatives.

    Esterification: Pyridine-2-yloxy ethyl esters.

Scientific Research Applications

2-(Pyridin-2-yloxy)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yloxy)ethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(Pyridin-2-yloxy)ethanol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₇H₉NO₂ 155.15 Not explicitly listed Pyridine-2-yloxy-ethanol backbone; used in fluorinated prosthetic group synthesis .
2-(Pyridin-2-yl)ethanol C₇H₉NO 123.15 103-75-3 Direct C–C bond between pyridine and ethanol; lacks ether linkage .
2-(3-Aminopyridin-2-yloxy)ethanol C₇H₁₀N₂O₂ 154.17 1021015-09-7 Amino group at pyridine 3-position; higher polarity and reactivity .
Piperidine-2-ethanol C₇H₁₅NO 129.20 1484-84-0 Saturated piperidine ring; reduced aromaticity and altered biological activity .
4-(Pyridin-2-yloxy)phenoxyethyl THP ether (26) C₁₈H₂₁NO₄ 315.37 Not provided Extended phenoxyethyl chain with THP protecting group; complex solubility profile .

Structural and Functional Analysis

Ether vs. Direct Bonding: this compound contains an ether linkage (-OCH₂CH₂OH), enhancing its hydrophilicity compared to 2-(Pyridin-2-yl)ethanol (direct C–C bond). Piperidine-2-ethanol (C₇H₁₅NO) replaces the pyridine ring with a saturated piperidine, reducing aromatic interactions but increasing basicity due to the nitrogen lone pair .

Substituent Effects: The amino group in 2-(3-Aminopyridin-2-yloxy)ethanol (C₇H₁₀N₂O₂) introduces a reactive site for conjugation or derivatization, making it suitable for drug discovery applications. This contrasts with the unsubstituted pyridin-2-yloxy group in the parent compound . Compounds like 4-(Pyridin-2-yloxy)phenoxyethyl THP ether (26) demonstrate how extended alkoxy chains and protective groups (e.g., THP) modulate steric hindrance and stability in multi-step syntheses .

Synthetic Utility: this compound serves as a precursor for fluorinated agents (e.g., compound 2 in ) via nucleophilic substitution with tetrabutylammonium fluoride (TBAF) . In contrast, α-Naphtyloxyphenylethanol derivatives () prioritize aryloxy groups for antiparasitic activity, highlighting divergent applications based on substituent choice .

Physicochemical Properties: 2-(Pyridin-2-yl)ethanol (CAS 103-75-3) has a lower molecular weight (123.15 g/mol) and higher volatility compared to its ether-linked counterpart. Its direct C–C bond may enhance thermal stability . Piperidine-2-ethanol exhibits a higher boiling point due to reduced ring strain and stronger intermolecular hydrogen bonding .

Biological Activity

2-(Pyridin-2-yloxy)ethanol, a compound characterized by a pyridine ring attached to an ethoxy group, has garnered attention in medicinal chemistry due to its diverse biological activities. Its molecular formula is C8_{8}H9_{9}NO, with a molecular weight of approximately 165.19 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Studies have shown that this compound can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Anti-fibrotic Effects : In a series of experiments involving novel derivatives synthesized from this compound, certain compounds demonstrated superior anti-fibrotic activity compared to established drugs like Pirfenidone. For instance, specific derivatives achieved IC50 values of approximately 45.69 μM and 45.81 μM, indicating strong anti-fibrotic potential.
  • Interactions with Biological Systems : The compound's interactions with various receptors and enzymes have been explored, revealing insights into its mechanism of action and potential applications in drug development.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest the following:

  • Enzymatic Modulation : The compound may influence the activity of specific enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Interaction : Its structural properties allow it to interact with various biological receptors, which could mediate its pharmacological effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key features and biological activities of related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
2-(Pyridin-3-yloxy)ethanolC8_{8}H9_{9}NOVariation in oxygen position affects reactivityPotential anti-inflammatory effects
4-(Pyridin-2-yloxy)butanolC10_{10}H13_{13}NOLonger carbon chain for different solubility propertiesLimited data on biological activity
Ethyl 2-(pyridin-2-yloxy)acetateC10_{10}H11_{11}NO2_{2}Contains ester functional group enhancing lipophilicityModerate antimicrobial activity
N,N-Diethyl-2-(pyridin-2-yloxy)ethanamineC12_{12}H16_{16}N2_{2}OContains amine functionality affecting biological activityPotential neuroactive properties

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anti-fibrotic Study : A study involving the synthesis of novel derivatives showed that many compounds derived from this compound exhibited enhanced anti-fibrotic effects compared to traditional treatments. This suggests that further exploration could lead to new therapies for conditions like liver fibrosis.
  • Inflammation Modulation : In vitro studies demonstrated that this compound could reduce inflammatory markers in cell cultures, indicating its potential as an anti-inflammatory agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.